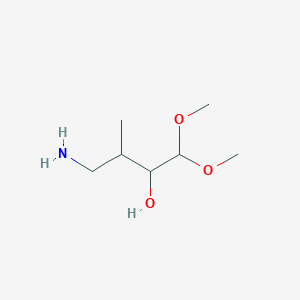
4-Amino-1,1-dimethoxy-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-butanol with methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as bulk custom synthesis and sourcing of high-quality raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1,1-dimethoxy-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-1,1-dimethoxy-3-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as a chiral nucleophile in the total synthesis of antibiotics like benanomicin-pradimicin.
Medicine: Its unique structure makes it valuable in the development of pharmaceutical compounds and drug synthesis.
Wirkmechanismus
The mechanism of action of 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and methoxy groups enable it to participate in various biochemical reactions, influencing cellular processes and pathways. Specific molecular targets may include enzymes and receptors involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methyl-1-butanol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
4-Amino-2-methylbutan-2-ol: Another similar compound with variations in the position of functional groups.
4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol: A closely related compound with additional methyl groups.
Uniqueness
4-Amino-1,1-dimethoxy-3-methylbutan-2-ol stands out due to its unique combination of amino and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, as highlighted above.
Eigenschaften
Molekularformel |
C7H17NO3 |
|---|---|
Molekulargewicht |
163.21 g/mol |
IUPAC-Name |
4-amino-1,1-dimethoxy-3-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO3/c1-5(4-8)6(9)7(10-2)11-3/h5-7,9H,4,8H2,1-3H3 |
InChI-Schlüssel |
FHMAELDAMWDTTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


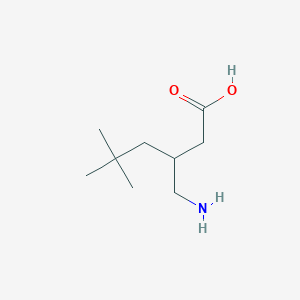
![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)

![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)
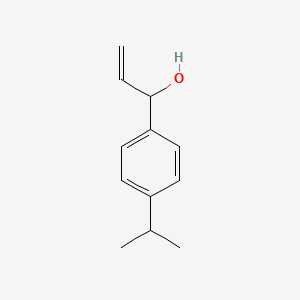
![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)
![1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13556979.png)
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)
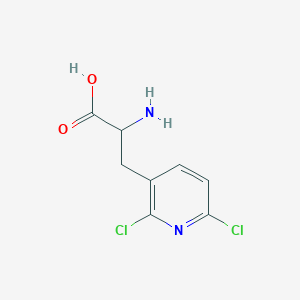
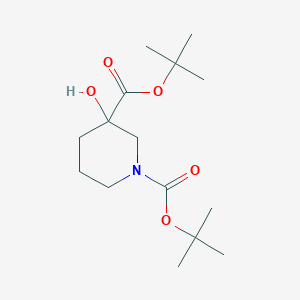
![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)

